molecular formula C18H16N4O4 B14945064 2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B14945064
M. Wt: 352.3 g/mol
InChI Key: ZKFYCCDMGDJNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cycloheptapyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the cycloheptapyridine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyanide sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or disrupt cellular processes by binding to DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMENE-3-CARBONITRILE: Shares the benzodioxole moiety but differs in the ring structure.

    1,3-Benzodioxole, 5-nitro-: Similar benzodioxole structure but lacks the cycloheptapyridine ring.

Uniqueness

The uniqueness of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C18H16N4O4/c19-8-12-17(10-4-2-1-3-5-13(10)21-18(12)20)11-6-15-16(26-9-25-15)7-14(11)22(23)24/h6-7H,1-5,9H2,(H2,20,21)

InChI Key

ZKFYCCDMGDJNBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.